molecular formula C20H21N5 B2988893 5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 849921-33-1

5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2988893
CAS No.: 849921-33-1
M. Wt: 331.423
InChI Key: JTZBFAQRSOPYPU-UHFFFAOYSA-N
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Description

5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of multiple functional groups, including tert-butyl, imidazolyl, methyl, and phenyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves the alkylation of the pyrazolo[1,5-a]pyrimidine core using tert-butyl halides in the presence of a strong base like sodium hydride.

    Attachment of the imidazolyl group: This can be done via a nucleophilic substitution reaction where the pyrazolo[1,5-a]pyrimidine derivative reacts with imidazole under basic conditions.

    Addition of the phenyl group: This step typically involves a Suzuki coupling reaction between a brominated pyrazolo[1,5-a]pyrimidine and phenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure but differ in the substituents attached to the ring system.

    Imidazole-containing compounds: These compounds contain the imidazole ring and may have similar biological activities.

    Phenyl-substituted heterocycles: These compounds have a phenyl group attached to a heterocyclic core, contributing to their chemical and biological properties.

Uniqueness

The uniqueness of 5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-tert-butyl-7-imidazol-1-yl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-14-18(15-8-6-5-7-9-15)19-22-16(20(2,3)4)12-17(25(19)23-14)24-11-10-21-13-24/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZBFAQRSOPYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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